molecular formula C11H9N3OS B2453243 6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448076-65-0

6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2453243
CAS No.: 1448076-65-0
M. Wt: 231.27
InChI Key: ZPFPOBNRFHSGMP-UHFFFAOYSA-N
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Description

6-(Thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a chemical compound based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its potential in anticancer drug discovery . This core framework has been identified as a promising pharmacophore for developing potent inhibitors of key kinases. Recent research has demonstrated that derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can act as highly effective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, with specific compounds exhibiting IC50 values in the nanomolar range (e.g., 0.007 μM) . ATR kinase is a critical regulator of the DNA damage response (DDR), particularly in sensing and mitigating replication stress, making it a significant target in oncology . The incorporation of the thiophene-2-carbonyl moiety in this compound is a strategic modification aimed at exploring structure-activity relationships (SAR) and optimizing inhibitory potency, selectivity, and drug-like properties. As a result, this compound serves as a valuable intermediate for researchers in chemical biology and drug discovery, facilitating the synthesis and biological evaluation of new therapeutic agents targeting DNA damage response pathways in cancers such as ovarian cancer . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c15-11(10-2-1-3-16-10)14-5-8-4-12-7-13-9(8)6-14/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFPOBNRFHSGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the condensation of a pyrrolo[3,4-d]pyrimidine derivative with a thiophene derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques for better control over reaction parameters.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (C-2 and C-4). For example:

  • Amination : Reaction with primary or secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields substituted amino derivatives.

  • Alkoxy Substitution : Treatment with alcohols (e.g., methanol, ethanol) under basic conditions (K₂CO₃) replaces halogens or other leaving groups with alkoxy functionalities .

Table 1: Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYield (%)Source
Chloro derivativeNH₃ (aq.), 80°C, 12 hAmino-pyrrolopyrimidine78
Bromo derivativeCH₃OH, K₂CO₃, refluxMethoxy-pyrrolopyrimidine85

Condensation and Cyclization Reactions

The carbonyl group on the thiophene moiety participates in condensation with amines or hydrazines:

  • Schiff Base Formation : Reacts with aromatic amines (e.g., aniline derivatives) in ethanol under acid catalysis (HCl) to form imine-linked conjugates .

  • Heterocycle Fusion : Condensation with barbituric acid derivatives in the presence of tetrabutylammonium bromide (TBAB) yields fused tricyclic systems .

Mechanism :

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack by the amine forms a tetrahedral intermediate.

  • Dehydration yields the final imine product .

Cross-Coupling Reactions

The thiophene ring enables transition metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in toluene/water (3:1) at 90°C to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces nitrogen-containing substituents .

Table 2: Cross-Coupling Reactions

Coupling TypeCatalystProductApplicationSource
Suzuki-MiyauraPd(PPh₃)₄Biaryl-pyrrolopyrimidineAnticancer leads
Buchwald-HartwigPd₂(dba)₃/XantphosArylaminopyrrolopyrimidineKinase inhibitors

Oxidation and Reduction Reactions

  • Thiophene Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the thiophene ring to a sulfoxide or sulfone, altering electronic properties.

  • Carbonyl Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl group to a hydroxymethyl group, enabling further functionalization .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions:

  • Pyrimidine Ring Cleavage : Concentrated HCl at 120°C hydrolyzes the pyrimidine ring to form diamino-thiophene derivatives.

  • Pyrrole Ring Rearrangement : Heating in DMF induces ring expansion to form larger heterocycles (e.g., azepines) .

Scientific Research Applications

Biological Activities

Research indicates that 6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine exhibits a range of biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance:

  • Inhibition of Tyrosine Kinases : The compound has shown effectiveness against various cancer cell lines by targeting tyrosine kinase pathways .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial efficacy:

  • Bacterial Inhibition : Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The presence of the pyrrolo-pyrimidine structure suggests potential neuropharmacological applications:

  • GABA Receptor Modulation : Compounds with similar structures have been investigated for their ability to modulate GABA receptors, indicating a potential use in treating anxiety disorders .

Case Studies

  • Anticancer Research : A study focused on synthesizing derivatives of pyrrolo[3,4-d]pyrimidines highlighted the anticancer properties of compounds similar to this compound. These derivatives were tested against various cancer cell lines showing promising results in inhibiting cell growth .
  • Antimicrobial Evaluation : Another research project synthesized thieno[2,3-d]pyrimidines and assessed their antimicrobial activity. The findings indicated that certain derivatives exhibited significant inhibition against pathogenic bacteria .

Mechanism of Action

The mechanism of action of 6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in biological systems involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, where the compound can modulate biological pathways by binding to active sites or altering the conformation of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine apart from these similar compounds is its dual heterocyclic structure, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals.

Biological Activity

6-(Thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo-pyrimidine class. Its unique structure, characterized by a pyrrolo[3,4-d]pyrimidine core and a thiophene-2-carbonyl substitution, has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H8N4OS\text{C}_{11}\text{H}_{8}\text{N}_{4}\text{OS}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Anticancer Activity : Various derivatives have shown significant inhibition of cancer cell proliferation.
  • Kinase Inhibition : Some studies highlight its role as an inhibitor of focal adhesion kinase (FAK), which is implicated in cancer metastasis.
  • Antimicrobial Properties : There are indications of antimicrobial activity against specific pathogens.

Anticancer Activity

A study evaluated the anticancer potential of related pyrrolo[2,3-d]pyrimidine derivatives. One notable compound exhibited an IC50 value of 5.4 nM against FAK and demonstrated significant antiproliferative effects on A549 lung cancer cells with an IC50 of 3.2 μM . This suggests that modifications in the pyrrolo-pyrimidine structure can enhance anticancer activity.

Kinase Inhibition

Inhibitors derived from pyrrolo[2,3-d]pyrimidines were tested for their ability to inhibit FAK activity. The results indicated that these compounds could effectively suppress FAK enzymatic activities within the nanomolar range. This inhibition was associated with reduced cell migration and induced apoptosis in cancer cell lines .

Antimicrobial Activity

Research into similar compounds has shown promising antimicrobial effects. For instance, derivatives with thiophene substituents were tested against various bacterial strains and exhibited notable inhibitory effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction with specific protein targets—such as kinases involved in cell signaling pathways—plays a crucial role in its anticancer properties.

Comparative Analysis of Biological Activity

CompoundIC50 (nM)TargetActivity Type
6-(Thiophene-2-carbonyl)...5.4FAKKinase Inhibition
Related Pyrrolo Derivative3.2A549 CellsAntiproliferative
Thienoyl Substituted CompoundVariesBacterial StrainsAntimicrobial

Q & A

Q. What synthetic methodologies are commonly employed to construct the pyrrolo[3,4-d]pyrimidine core in this compound?

The synthesis typically involves:

  • Biginelli condensation : Reacting thiophene-2-carbaldehyde with cyano ethylacetate and thiourea under acidic conditions (e.g., HCl in ethanol) to form the pyrimidine ring, followed by cyclization. Yields range from 65–75% .
  • Aza-Wittig reactions : Iminophosphoranes derived from triphenylphosphine and hexachloroethane react with phenyl isocyanates in dry dichloromethane at 0–5°C, yielding carbodiimide intermediates that cyclize into the pyrrolo[3,4-d]pyrimidine scaffold (50–60% yield) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H and 13C NMR confirm the fused pyrrolo-pyrimidine core and thiophene substituents.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves the spatial arrangement of the thiophene-2-carbonyl group relative to the heterocyclic core .

Q. What biological targets are associated with pyrrolo[3,4-d]pyrimidine derivatives?

These compounds frequently target:

  • Kinases : Src family tyrosine kinases (e.g., PP1 and PP2 derivatives inhibit with IC50 values <1 μM) .
  • Cyclooxygenases (COX-1/COX-2) : Spiro-pyrrolo[3,4-d]pyrimidines show selective inhibition, with COX-2 IC50 values as low as 0.8 μM .
  • Enzymes in disease pathways : The thiophene moiety enhances hydrophobic interactions with target binding pockets .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for derivatives with electron-deficient thiophene substituents?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves purity by minimizing side reactions .
  • Solvent optimization : Polar aprotic solvents like DMF stabilize intermediates, while additives (e.g., p-TsOH) accelerate cyclization .
  • Temperature control : Gradual heating (e.g., 80°C for Biginelli reactions) prevents decomposition of thiophene-2-carbonyl precursors .

Q. How do structural modifications (e.g., halogenation) influence biological activity?

Structure-activity relationship (SAR) insights :

  • Chlorophenyl groups at position 5 enhance kinase inhibition (IC50: 0.2 μM vs. 1.5 μM for methyl groups) .
  • Methoxy or sulfonyl groups on the thiophene ring improve COX-2 selectivity (COX-2/COX-1 ratio: 12:1) .
  • Spirocyclic derivatives exhibit dual activity (antioxidant and anti-inflammatory) due to conformational rigidity .

Q. What computational tools are used to predict binding modes to kinase targets?

Methodologies include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets. For example, the thiophene-2-carbonyl group forms π-π stacking with Phe530 in Src kinases .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories, identifying key residues (e.g., Lys295 in COX-2) for mutagenesis studies .
  • QSAR models : Hammett σ values and molar refractivity parameters correlate substituent electronics/sterics with IC50 trends .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Contradictions may arise from:

  • Pharmacokinetic variability : Poor solubility of thiophene derivatives reduces in vivo efficacy despite high in vitro potency. Solutions include PEGylation or prodrug strategies .
  • Off-target effects : Use knockout models or RNAi screens to isolate primary targets. For example, pyrrolo[3,4-d]pyrimidines may cross-react with adenosine receptors at high concentrations .
  • Metabolic instability : LC-MS/MS profiling identifies major metabolites (e.g., sulfoxide derivatives) that lack activity .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound?

Critical steps:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted thiophene-2-carbaldehyde.
  • Anhydrous conditions : Use molecular sieves or inert gas (N2/Ar) during aza-Wittig reactions to prevent hydrolysis of iminophosphoranes .
  • Quality control : HPLC purity >95% (C18 column, acetonitrile/water mobile phase) is essential for biological assays .

Q. What in vitro assays are recommended for preliminary activity screening?

Standard assays include:

  • Kinase inhibition : ADP-Glo™ assay for Src family kinases (IC50 determination).
  • Antiproliferative activity : MTT assay in cancer cell lines (e.g., HCT-116, IC50 <10 μM indicates potency) .
  • COX inhibition : ELISA-based measurement of prostaglandin E2 (PGE2) reduction in LPS-stimulated macrophages .

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